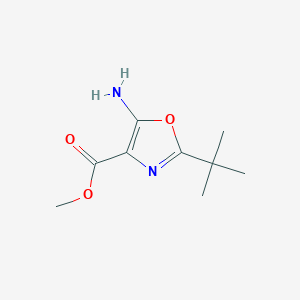

Methyl 5-amino-2-tert-butyl-1,3-oxazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 5-amino-2-tert-butyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-9(2,3)8-11-5(6(10)14-8)7(12)13-4/h10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBQROSVZQMOLBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=C(O1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key reagents:

- β-enamino ketoesters

- Hydroxylamine hydrochloride

- Appropriate acylating agents

Introduction of the tert-Butyl Group at the 2-Position

The tert-butyl substituent can be introduced via alkylation or substitution reactions on the oxazole ring or its precursors. Literature indicates methods such as:

- Nucleophilic substitution on halogenated oxazoles with tert-butylamine derivatives.

- Alkylation of the oxazole ring using tert-butyl halides or related electrophiles under basic conditions.

For example, the synthesis of 2-tert-butyl oxazoles can be achieved by reacting halogenated intermediates with tert-butylamine derivatives.

Formation of the Carboxylate Functionality at the 4-Position

The carboxylate group can be introduced through esterification or amidation of the corresponding acid or acid chloride intermediates:

- Esterification of the oxazole-4-carboxylic acid using methyl alcohol in the presence of acid catalysts.

- Direct acylation of the oxazole ring with methyl chloroformate or methyl oxalyl chloride derivatives.

Research shows that methyl oxalyl chloride reacts with amino-oxazoles to afford methyl 1,3-oxazole-4-carboxylates.

Amino Group Installation at the 5-Position

The amino group at position 5 can be introduced via:

- Nucleophilic substitution on halogenated oxazoles with ammonia or amines.

- Reduction of nitro derivatives if starting from nitro-oxazoles.

Alternatively, direct amino substitution can be achieved through diazotization followed by substitution, but this is less common for this specific compound.

Overall Synthetic Route Summary

Research Findings and Data Tables

Table 1: Typical Reagents and Conditions for Synthesis

Table 2: Key Structural Data

Notes on Optimization and Variations

- Protecting groups such as Boc may be employed during synthesis to prevent side reactions.

- Reaction conditions (temperature, solvents) are optimized to maximize yield and purity.

- Purification typically involves column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Methyl 5-amino-2-tert-butyl-1,3-oxazole-4-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxazole derivatives with different functional groups.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding alcohol or amine derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Dichloromethane, ethanol, water.

Catalysts: Acid or base catalysts depending on the reaction type.

Major Products

The major products formed from these reactions include various oxazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-amino-2-tert-butyl-1,3-oxazole-4-carboxylate has been explored for its potential therapeutic applications due to its unique structural properties. The oxazole ring is known to interact with biological targets, making it a candidate for drug development.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity. For instance, studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

Preliminary investigations have highlighted the anticancer properties of oxazole derivatives. This compound has been evaluated in vitro for its effects on cancer cell lines, showing promise in inhibiting cell proliferation and inducing apoptosis .

Organic Synthesis

This compound serves as an important building block in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, facilitating the creation of diverse derivatives.

Synthesis of Novel Compounds

This compound can be utilized in the synthesis of amino acid-like building blocks. These derivatives are valuable in constructing libraries of compounds for drug discovery .

Chemical Reactivity

The compound can undergo several types of reactions:

- Oxidation : The amino group can be oxidized to form nitro derivatives.

- Reduction : The oxazole ring can be reduced to yield corresponding amines.

- Substitution : It can participate in substitution reactions to create halogenated derivatives.

Case Study 1: Antimicrobial Testing

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The compound was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) that suggests potential as an antibiotic agent .

Case Study 2: Synthesis of Chiral Derivatives

Another research effort focused on synthesizing chiral derivatives from this compound. The study utilized β-enamino ketoesters and hydroxylamine hydrochloride to create optically active compounds with high enantiomeric purity. These compounds exhibited potential for further biological testing as new therapeutic agents .

Mechanism of Action

The mechanism by which methyl 5-amino-2-tert-butyl-1,3-oxazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact pathways and targets depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Substituent Effects at Position 2

The tert-butyl group at position 2 distinguishes the target compound from analogues with smaller or aromatic substituents:

*Calculated based on structural analogues (e.g., ).

This contrasts with chloromethyl or phenyl groups, which introduce electrophilic or aromatic interactions, respectively .

Substituent Effects at Position 5

The amino group at position 5 enables hydrogen bonding, distinguishing the target from sulfonyl- or triazole-substituted analogues:

Impact of amino group: The NH₂ group enhances polarity and hydrogen-bonding capacity, which may improve aqueous solubility compared to sulfonyl-linked or methyl-substituted analogues. However, sulfonyl derivatives exhibit higher thermal stability (e.g., 8a: 201–203°C) due to rigid linkers .

Core Heterocycle Variations

Replacing the oxazole core with thiazole or modifying ester groups alters electronic and biological properties:

Thiazole vs.

Biological Activity

Methyl 5-amino-2-tert-butyl-1,3-oxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound features a five-membered heterocyclic structure that includes nitrogen and oxygen atoms. The presence of a tert-butyl group enhances its steric properties, influencing its interaction with biological targets. The molecular formula is with a molecular weight of approximately 186.22 g/mol.

The biological activity of this compound primarily involves its ability to inhibit various enzymes and interact with specific molecular targets. Studies have shown that it can bind to the active sites of enzymes, preventing substrate access and thereby modulating enzymatic activity. This mechanism is crucial for its potential applications in drug development.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit antimicrobial properties . For instance, it has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. In vitro studies have reported minimal inhibitory concentrations (MICs) significantly lower than those of other compounds in the same class, indicating potent antimicrobial effects .

Anticancer Potential

The compound has also been evaluated for its anticancer activity . A study highlighted that derivatives exhibited cytotoxic effects against multiple cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer cells. These derivatives demonstrated IC50 values in the micromolar range, suggesting substantial potential for further development as anticancer agents .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory activity . Its derivatives have shown promise in inhibiting inflammatory pathways, making them candidates for treating chronic inflammatory diseases .

Case Studies

- Cytotoxicity Against Cancer Cell Lines : In a comparative study involving various oxazole derivatives, this compound exhibited notable cytotoxicity against several human tumor cell lines. The most active derivative showed an IC50 value of approximately 2.76 µM against ovarian cancer cells .

- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties revealed that this compound significantly reduced biofilm formation in bacterial cultures. The reduction was more than 90% at concentrations as low as 0.125 mg/mL .

Research Findings Summary Table

Q & A

Q. What are the optimal synthetic routes for Methyl 5-amino-2-tert-butyl-1,3-oxazole-4-carboxylate?

- Methodological Answer : A common approach involves cyclization of ethyl bromopyruvate with urea under reflux conditions in ethanol, followed by Boc (tert-butoxycarbonyl) protection of the amino group. For example, ethyl bromopyruvate reacts with urea to form the oxazole core, yielding intermediates like Methyl 2-amino-1,3-oxazole-4-carboxylate (58% yield) . Subsequent Boc protection uses Boc anhydride with DIEA (N,N-diisopropylethylamine) and DMAP (4-dimethylaminopyridine) in DMF at 40°C, achieving 60% yield after purification via column chromatography . The tert-butyl group can be introduced via alkylation or through pre-functionalized starting materials, as seen in analogues with tert-butyl-substituted oxazoles .

Q. How can this compound be characterized using spectroscopic methods?

- Methodological Answer :

- 1H/13C NMR : The oxazole proton appears as a singlet near δ 8.01 ppm, while the tert-butyl group resonates as a singlet at δ 1.44 ppm (9H). The methyl ester typically shows a triplet near δ 3.80 ppm (3H) .

- Mass Spectrometry : Electron ionization (EI-MS) confirms molecular weight, with [M+] peaks matching calculated values (e.g., m/z 156.053 for intermediates) .

- TLC : Ethyl acetate/hexanes systems (e.g., 5:2 ratio) with Rf ~0.5–0.7 are used to monitor reaction progress .

Q. What safety precautions are required when handling this compound?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (e.g., N2) at 2–8°C (P403) .

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact (H315/H319). Avoid ignition sources due to potential flammability (P210, P233) .

- Waste Disposal : Follow P501 guidelines for organic solvent disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when varying protecting groups?

- Methodological Answer : Yield discrepancies often arise from steric hindrance or competing side reactions. For example, Boc protection (tert-butyl) provides higher stability under acidic conditions compared to benzyloxycarbonyl (Cbz) groups, which may hydrolyze prematurely. Optimization involves screening catalysts (e.g., DMAP vs. HOBt) and reaction temperatures. In one study, Boc protection at 40°C in DMF achieved 60% yield, whereas Cbz analogues required lower temperatures to suppress racemization .

Q. What role does the tert-butyl group play in catalytic or medicinal applications?

- Methodological Answer : The tert-butyl group enhances steric bulk, influencing regioselectivity in Lewis acid/base catalysis. For example, in hybrid catalysts, this group directs substrate binding in asymmetric syntheses, as demonstrated in oxazoline-based catalysts for carbamate formation . In medicinal chemistry, it improves metabolic stability by blocking cytochrome P450 oxidation .

Q. How can purification methods be optimized for high-purity samples?

- Methodological Answer :

- Chromatography : Use gradient elution (hexanes/ethyl acetate) for intermediates. For final products, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases achieves >97% purity .

- Recrystallization : Solvent systems like ethanol/water (for polar intermediates) or dichloromethane/hexanes (for tert-butyl derivatives) improve crystal purity .

Q. What mechanistic insights explain the cyclization step during oxazole ring formation?

- Methodological Answer : Cyclization proceeds via nucleophilic attack of urea’s amine on ethyl bromopyruvate’s α-carbon, followed by dehydration. DFT studies suggest a six-membered transition state with ethanol stabilizing intermediates. Reflux conditions (12 hours) are critical for complete cyclization, as shorter times lead to unreacted starting material .

Q. How is this compound utilized as a building block in multi-step syntheses?

- Methodological Answer : The methyl ester and amino groups enable diverse functionalization:

- Amide Coupling : Use EDC/HOBt to conjugate with carboxylic acids for peptidomimetics .

- Cross-Coupling : Suzuki-Miyaura reactions on halogenated analogues (e.g., bromo-oxazoles) introduce aryl groups .

- Deprotection : TFA removes Boc groups, exposing the amine for further reactions (e.g., sulfonamide formation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.